Lipophilicity Comparison: XLogP3 of 1-(4-Methylphenyl)-1,4-diazepane vs. Unsubstituted Phenyl and 4-Methoxy Analogs
The predicted lipophilicity (XLogP3) of 1-(4-Methylphenyl)-1,4-diazepane (2.1) is significantly higher than that of the unsubstituted phenyl analog 1-phenyl-1,4-diazepane (1.5) [1][2]. This 0.6 log unit increase corresponds to approximately a 4-fold higher partition coefficient, indicating enhanced potential for passive diffusion across lipid membranes [1]. In contrast, the 4-methoxy analog (XLogP3 = 1.7) offers only a 0.2 log unit increase over the unsubstituted phenyl derivative [2][3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 1-Phenyl-1,4-diazepane: 1.5; 1-(4-Methoxyphenyl)-1,4-diazepane: 1.7 |
| Quantified Difference | +0.6 vs. unsubstituted phenyl; +0.4 vs. 4-methoxy |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For CNS-targeted programs, the higher lipophilicity of the 4-methyl analog may improve blood-brain barrier penetration, offering a distinct advantage over the unsubstituted phenyl and 4-methoxy derivatives in early lead optimization.
- [1] PubChem. (2026). 1-(4-Methylphenyl)-1,4-diazepane. PubChem Compound Summary for CID 21061688. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-Phenyl-1,4-diazepane. PubChem Compound Summary for CID 10921049. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 1-(4-Methoxyphenyl)-1,4-diazepane. PubChem Compound Summary for CID 16119628. National Center for Biotechnology Information. View Source
